molecular formula C5H6ClF5 B6319936 5-Chloro-1,1,1,2,2-pentafluoropentane CAS No. 1024003-32-4

5-Chloro-1,1,1,2,2-pentafluoropentane

Cat. No. B6319936
CAS RN: 1024003-32-4
M. Wt: 196.54 g/mol
InChI Key: HMYOAOHSCKQDPU-UHFFFAOYSA-N
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Description

5-Chloro-1,1,1,2,2-pentafluoropentane, also known as CFC-125, is a colorless, non-flammable, low-boiling liquid with a sweet odor. It is a chlorofluorocarbon (CFC) compound, meaning it contains both chlorine and fluorine atoms. CFC-125 is a member of the halocarbon family and is used primarily as a refrigerant and fire extinguishing agent. It is also used as an intermediate in the synthesis of other compounds.

Mechanism of Action

5-Chloro-1,1,1,2,2-pentafluoropentane is a non-flammable compound that is used primarily as a refrigerant and fire extinguishing agent. Its mechanism of action is based on its ability to absorb heat and reduce the temperature of its surroundings. This is achieved by its ability to absorb heat as it evaporates, and its high vapor pressure, which allows it to remain in the atmosphere for a long period of time.
Biochemical and Physiological Effects
5-Chloro-1,1,1,2,2-pentafluoropentane is not known to have any adverse biochemical or physiological effects on humans or animals. However, it has been demonstrated to have ozone-depleting properties, meaning it can contribute to the destruction of the ozone layer. As such, its use is regulated by the Montreal Protocol and it is being phased out in many countries.

Advantages and Limitations for Lab Experiments

5-Chloro-1,1,1,2,2-pentafluoropentane has many advantages for use in laboratory experiments, including its low boiling point, low toxicity, and non-flammability. It is also relatively inexpensive and easy to obtain. However, its use is limited by its ozone-depleting properties and its relatively low vapor pressure.

Future Directions

The future of 5-Chloro-1,1,1,2,2-pentafluoropentane is uncertain, as it is being phased out due to its ozone-depleting properties. However, there is potential for its use in other applications, such as as a solvent for organic compounds or a reaction medium for photochemical reactions. Additionally, research into the development of alternative compounds with similar properties to 5-Chloro-1,1,1,2,2-pentafluoropentane could lead to a more sustainable and environmentally friendly alternative.

Synthesis Methods

5-Chloro-1,1,1,2,2-pentafluoropentane can be synthesized by the reaction of 1,1,2,2-tetrafluoroethyl chloride and chloroform in the presence of a catalyst such as sodium hydroxide. The reaction produces a mixture of 5-Chloro-1,1,1,2,2-pentafluoropentane and 1,1,2,2-tetrafluoroethylene, which can be separated by distillation.

Scientific Research Applications

5-Chloro-1,1,1,2,2-pentafluoropentane has been used in a variety of scientific research applications, including as a solvent for organic compounds, as a reagent in chemical syntheses, and as a reaction medium for photochemical reactions. It has also been used to study the photochemical properties of organic compounds and to study the behavior of fluorinated hydrocarbons in the atmosphere.

properties

IUPAC Name

5-chloro-1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYOAOHSCKQDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022591
Record name 5-Chloro-1,1,1,2,2-pentafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,1,1,2,2-pentafluoropentane

CAS RN

1024003-32-4
Record name 5-Chloro-1,1,1,2,2-pentafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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